molecular formula C8H17NO B2809690 (3,5,5-Trimethylpyrrolidin-3-yl)methanol CAS No. 2460750-79-0

(3,5,5-Trimethylpyrrolidin-3-yl)methanol

Cat. No.: B2809690
CAS No.: 2460750-79-0
M. Wt: 143.23
InChI Key: QNAMZYYRIXMUNK-UHFFFAOYSA-N
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Description

(3,5,5-Trimethylpyrrolidin-3-yl)methanol is a chemical compound belonging to the pyrrolidine family. Pyrrolidines are a class of heterocyclic organic compounds characterized by a five-membered ring containing one nitrogen atom. This specific compound features three methyl groups attached to the pyrrolidine ring, along with a methanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5,5-Trimethylpyrrolidin-3-yl)methanol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The initial step involves the cyclization of appropriate precursors to form the pyrrolidine ring. This can be achieved through various methods, such as the reaction of 1,4-diketones with ammonia or primary amines.

    Introduction of Methyl Groups: The methyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

    Attachment of the Methanol Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

(3,5,5-Trimethylpyrrolidin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, nucleophiles, and appropriate solvents.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted pyrrolidines.

Scientific Research Applications

(3,5,5-Trimethylpyrrolidin-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,5,5-Trimethylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. The methanol group can participate in hydrogen bonding and other interactions, while the pyrrolidine ring can engage in various chemical reactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1-Benzyl-2-methylpyrrolidin-2-yl)methanol
  • (1-Benzyl-3-methylpyrrolidin-3-yl)methanamine
  • (1-Benzyl-4-methylpyrrolidin-3-yl)methanamine

Uniqueness

(3,5,5-Trimethylpyrrolidin-3-yl)methanol is unique due to the specific arrangement of its methyl groups and the presence of the methanol group. This structural configuration imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(3,5,5-trimethylpyrrolidin-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(2)4-8(3,6-10)5-9-7/h9-10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAMZYYRIXMUNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1)(C)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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